Home > Products > Screening Compounds P137551 > Amrubicin hydrochloride
Amrubicin hydrochloride - 92395-36-3

Amrubicin hydrochloride

Catalog Number: EVT-288001
CAS Number: 92395-36-3
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amrubicin hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds. It is marketed in Japan since 2002 by Sumitomo Pharmaceuticals.
Source and Classification

Amrubicin hydrochloride is derived from natural anthracyclines through semi-synthetic processes. The classification of amrubicin falls under the category of antineoplastic agents, specifically within the anthracycline antibiotics group. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cytotoxic effects that are particularly effective in cancer therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of amrubicin hydrochloride can be achieved through several methods, primarily focusing on modifying existing anthracycline structures. A notable method involves:

  1. Biosynthetic Preparation: Utilizing naturally occurring anthracyclines as starting materials.
  2. Chemical Modifications: Employing traditional synthetic techniques such as the Ritter reaction to introduce necessary functional groups.
  3. Hydrolysis and Glycosylation: Following the initial chemical modifications, hydrolysis under acidic conditions is performed to yield aglycone forms, which are then glycosylated to produce amrubicin .

The synthesis process aims to maintain high enantiomeric purity while minimizing toxic waste products typically associated with traditional methods.

Molecular Structure Analysis

Structure and Data

The molecular formula for amrubicin hydrochloride is C27H30N2O6HClC_{27}H_{30}N_2O_6\cdot HCl, with a molecular weight of approximately 486.99 g/mol. Its structure features multiple hydroxyl groups, an amino group at position 9, and a complex multi-ring system characteristic of anthracyclines.

  • Key Structural Features:
    • Amino Group: Enhances potency compared to other anthracyclines.
    • Hydroxyl Groups: Contribute to solubility and interaction with biological targets.

The compound's three-dimensional conformation plays a critical role in its interaction with DNA and topoisomerase II .

Chemical Reactions Analysis

Reactions and Technical Details

Amrubicin undergoes various chemical reactions during its synthesis and metabolism:

  1. Ritter Reaction: This step involves reacting an anthracycline derivative with a nitrile in the presence of an acid (e.g., trifluoroacetic acid) to form cyclic intermediates.
  2. Hydrolysis: The cyclic intermediates are hydrolyzed under acidic conditions (e.g., sulfuric acid) to produce the aglycone form of amrubicin.
  3. Glycosylation: The aglycone is subsequently glycosylated using protected derivatives of ribose to yield the final product, amrubicin hydrochloride .

These reactions highlight the complexity of synthesizing this compound while ensuring high yield and purity.

Mechanism of Action

Process and Data

Amrubicin exerts its antitumor effects primarily through:

  • Inhibition of Topoisomerase II: By stabilizing the cleavable complex formed between DNA and topoisomerase II, amrubicin prevents the re-ligation of DNA strands after they have been cleaved. This leads to double-stranded breaks in DNA, ultimately resulting in cell death.
  • Reduced DNA Intercalation: Compared to doxorubicin, amrubicin shows decreased intercalation into DNA, which may affect its distribution within cells but enhances its specificity towards topoisomerase II inhibition .

The efficacy of amrubicin is further enhanced by its active metabolite, amrubicinol, which has been shown to be significantly more potent than amrubicin itself.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Amrubicin hydrochloride typically appears as a reddish-orange powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under normal laboratory conditions but sensitive to light and heat.

Relevant Data or Analyses

The melting point of amrubicin hydrochloride ranges from 200°C to 210°C. Its pH in solution typically falls within a range that supports its stability and solubility for therapeutic applications .

Applications

Scientific Uses

Amrubicin hydrochloride is primarily utilized in oncology for treating small cell lung cancer, particularly in patients who have relapsed after initial chemotherapy treatments. Clinical studies have demonstrated promising response rates, with some studies reporting response rates as high as 52% among previously treated patients . The drug's ability to effectively inhibit tumor growth makes it a valuable option in cancer therapy regimens.

Historical Development and Synthesis of Amrubicin Hydrochloride

Evolution of Anthracycline Derivatives in Oncology

Anthracyclines revolutionized cancer chemotherapy following the discovery of daunorubicin (1960s) and doxorubicin (1969), both isolated from Streptomyces peucetius [2] [10]. These natural products exhibited potent DNA intercalation and topoisomerase II inhibition but carried significant cardiotoxicity due to reactive oxygen species (ROS) generation via quinone-semiquinone redox cycling [2] [7]. Structural optimization efforts focused on:

  • Eliminating the C-4 methoxy group to reduce metabolic activation
  • Modifying the sugar moiety to alter pharmacokinetics
  • Introducing amino groups to enhance DNA binding affinity

Amrubicin (developed as SM-5887 by Sumitomo) emerged as the first fully synthetic anthracycline, distinguished by a 9-amino substitution and lack of the 3′-amino group in its sugar unit [2] [10]. This redesign aimed to minimize cardiotoxicity while retaining topoisomerase II inhibition, positioning it as a therapeutic alternative for lung cancer [6] [10].

De Novo Synthesis of Amrubicin: Key Innovations and Challenges

Amrubicin’s synthesis (first published 1989) required innovative solutions to two core challenges: aglycon functionalization and stereoselective glycosylation [10]. The process involves:

  • Aglycon Construction:
  • Synthesis of ε-rhodomycinone (9,10-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione) as the anthracyclinone scaffold [1] [3]
  • Selective 9-amination via Ritter amidation using acetonitrile and trifluoroacetic acid to install the acetylaminomethyl group [1] [3]
  • Glycosylation:
  • Coupling of the aglycon with L-daunosamine derivative (2,3,6-trideoxy-3,4-dihydroxy-L-lyxo-hexopyranose) under acid catalysis [1] [3]
  • Critical control of β-anomeric configuration to ensure biological activity, achieved via inverse addition protocols (slow addition of aglycon to glycosyl donor) [1]
  • Final Modification:
  • Hydrolysis of the 9-acetamido group to yield the primary amine
  • Salt formation (hydrochloride) for stability and solubility [1] [3]

Table 1: Key Intermediates in Amrubicin Synthesis

IntermediateChemical NameRoleKey Functional Groups
Iε-RhodomycinoneAnthracycline aglycon9-Acetyl, 7,9,11-trihydroxy
II9-Acetamido-7,11-dihydroxy aglyconRitter reaction product9-Acetamido, 7,11-dihydroxy
IIIProtected L-daunosamineGlycosyl donor3,4-Di-O-benzyl, α-trichloroacetimidate
IVGlycosylated adductCoupled intermediateβ-glycosidic bond, protected sugar

Patent Analysis of Synthetic Methodologies

Patent landscapes (e.g., US20100274031A1, EP2424851B1) reveal two dominant synthetic strategies [1] [3]:

Strategy A: Protected Glycosyl Donor Route

  • Glycosyl donor: Peracetylated L-daunosamine activated as trichloroacetimidate
  • Conditions: BF₃·OEt₂ catalysis in anhydrous dichloromethane
  • Yield: 68–72%
  • Advantage: High β-selectivity (>95%)

Strategy B: Direct Ritter Glycosylation

  • Aglycon dissolved in acetonitrile/sulfuric acid
  • Addition of unprotected daunosamine derivative at 0°C
  • Yield: 55–60%
  • Advantage: Fewer steps, avoids sugar protecting groups [1]

Table 2: Patent Comparison of Amrubicin Glycosylation Methods

ParameterProtected Donor MethodDirect Ritter Method
Anomeric Yield68–72%55–60%
β:α Selectivity>95:5~85:15
Reaction Time8–12 hours2–4 hours
Key LimitationMulti-step sugar protection/deprotectionLower stereoselectivity
Patent ExamplesEP2424851B1US20100274031A1

Comparative Analysis of Ritter Amidation and Alternative Glycosylation Strategies

The Ritter amidation is pivotal for introducing amrubicin’s 9-amino group. Key mechanistic aspects:

  • Carbenium ion generation at C-9 via acid-catalyzed dehydration
  • Nucleophilic attack by nitrile nitrogen (acetonitrile) forming nitrilium ion
  • Hydrolysis to acetamido intermediate [1] [8]

Alternative glycosylation approaches face challenges with anthracycline substrates:1. Koenigs-Knorr Method:- Requires halogenated sugar donors (e.g., glycosyl bromides)- Silver or mercury promoters needed, complicating scale-up- Yields <50% for amrubicin precursors [4] [7]

  • Enzymatic Glycosylation:
  • Glycosyltransferases show low activity with daunosamine
  • Poor regioselectivity for anthracycline aglycons [7]
  • Staudinger Ligation:
  • Explored for N-linked glycopeptides (e.g., β-glycosyl azides + phosphines)
  • Generates "reverse amide" linkages unsuitable for amrubicin’s C9-N bond [4] [5]

The Ritter route remains optimal due to:

  • Compatibility with electron-deficient anthraquinones
  • Single-step installation of acetyl-protected amine
  • Industrial scalability demonstrated in Sumitomo’s process [1] [3] [8]

Properties

CAS Number

92395-36-3

Product Name

Amrubicin hydrochloride

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C25H26ClNO9

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.